molecular formula C25H27N7O2 B6532572 1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethan-1-one CAS No. 920218-64-0

1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethan-1-one

Cat. No.: B6532572
CAS No.: 920218-64-0
M. Wt: 457.5 g/mol
InChI Key: KKBDBLPYPOGAPG-UHFFFAOYSA-N
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Description

The compound 1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethan-1-one features a triazolo[4,5-d]pyrimidine core fused with a phenyl group at position 3, a piperazine linker at position 7, and a phenoxy ethanone moiety substituted with a hydrophobic isopropyl group at the para position (Figure 1).

Properties

IUPAC Name

1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O2/c1-18(2)19-8-10-21(11-9-19)34-16-22(33)30-12-14-31(15-13-30)24-23-25(27-17-26-24)32(29-28-23)20-6-4-3-5-7-20/h3-11,17-18H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBDBLPYPOGAPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethan-1-one is a novel derivative belonging to the class of triazolo-pyrimidines. This class has garnered significant attention due to its diverse biological activities, particularly in the field of oncology and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Triazolo[4,5-d]pyrimidine core : Known for its role in various biological activities including anticancer properties.
  • Piperazine moiety : Often associated with improved pharmacokinetic profiles.
  • Phenoxy group : Contributes to the lipophilicity and potentially enhances bioavailability.

Research indicates that compounds with a triazolo-pyrimidine structure may exert their effects through multiple mechanisms:

  • Inhibition of Kinases : Many derivatives have shown activity against various kinases involved in cancer progression. For example, studies have reported that triazolo-pyrimidine derivatives can inhibit EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) with IC50 values ranging from 0.3 to 24 µM .
  • Induction of Apoptosis : In vitro studies demonstrate that these compounds can induce apoptosis in cancer cell lines such as MCF-7, leading to reduced tumor growth and increased DNA fragmentation .
  • Cell Cycle Arrest : Certain derivatives have been shown to disrupt cell cycle progression, effectively halting the proliferation of cancer cells .

Anticancer Activity

A summary of key studies evaluating the anticancer activity of related compounds is presented in Table 1:

CompoundTargetIC50 (µM)Effect
Compound 5iEGFR/VGFR20.3 / 7.60Inhibits tumor growth, induces apoptosis
Compound AUSP288Inhibits deubiquitination in gastric cancer cells
Compound BVarious kinasesVariesMulti-target inhibition leading to reduced cell viability

Case Studies

  • MCF-7 Model : A study demonstrated that a related triazolo-pyrimidine compound significantly inhibited tumor growth in MCF-7 breast cancer cells by inducing apoptosis and inhibiting migration .
  • NSCLC and Bladder Cancer : Another study highlighted the efficacy of similar compounds against non-small cell lung cancer (NSCLC) and bladder cancer models, showcasing their potential as therapeutic agents .

Pharmacological Profile

The pharmacological profile of this compound suggests a favorable balance between efficacy and safety:

  • Selectivity : Preliminary data indicate that these compounds exhibit selective inhibition of target kinases, minimizing off-target effects.
  • Bioavailability : The incorporation of lipophilic groups like the phenoxy moiety may enhance the bioavailability and tissue distribution of the compound.

Comparison with Similar Compounds

Aromatic Substitutions

  • Target Compound: The para-isopropylphenoxy group provides strong hydrophobicity (predicted logP ~3.5), favoring membrane permeability.
  • Analogue : Replacing isopropyl with ethoxy (4-ethoxyphenyl) increases polarity (predicted logP ~2.8) but reduces metabolic stability due to ether cleavage susceptibility .

Piperazine Linker

The piperazine moiety in the target compound enhances solubility and conformational flexibility compared to rigid linkers (e.g., direct aryl-aryl bonds in some pyrazolo derivatives). This flexibility may improve target engagement in dynamic binding pockets .

Structural Similarity Metrics

Using Tanimoto coefficients (), the target compound shares ~85% similarity with the analogue (due to identical triazolo-pyrimidine cores) but only ~60% similarity with pyrazolo-pyrimidines.

Data Table: Key Comparisons

Property Target Compound Analogue Pyrazolo[3,4-d]pyrimidine ()
Core Structure Triazolo[4,5-d]pyrimidine Triazolo[4,5-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
Substituent (R) 4-isopropylphenoxy 4-ethoxyphenyl Hydrazine/amino groups
Molecular Weight (g/mol) ~478.5 (calculated) ~494.5 (calculated) ~320–400 (varies)
Predicted logP 3.5 2.8 1.5–2.5
Structural Flexibility High (piperazine linker) High Low (rigid fused rings)
Key Interactions Hydrophobic, π-π stacking Polar, hydrogen bonding Hydrogen bonding, charge interactions

Research Implications

The target compound’s combination of a triazolo-pyrimidine core and isopropylphenoxy group offers a unique balance of hydrophobicity and solubility, making it a promising candidate for optimizing pharmacokinetic profiles in drug discovery. Comparative studies suggest that minor substituent changes (e.g., isopropyl to ethoxy) significantly alter bioavailability and target affinity, underscoring the need for precise structural tuning . Further crystallographic studies (using SHELX refinements; ) could elucidate binding modes relative to analogues .

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